N,N,2,6-tetramethylpyridin-4-amine
Description
N,N,2,6-Tetramethylpyridin-4-amine (CAS RN: N/A) is a substituted pyridine derivative characterized by four methyl groups at the 2-, 6-, and 4-positions (with two methyl groups attached to the nitrogen atom). This compound is synthesized via nucleophilic substitution of 4-chloro-2,6-dimethylpyridine with dimethylamine under high-temperature conditions (140°C), yielding a slightly orange liquid that crystallizes upon cooling .
Properties
CAS No. |
129384-12-9 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N,N,2,6-tetramethylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-7-5-9(11(3)4)6-8(2)10-7/h5-6H,1-4H3 |
InChI Key |
ISDZORVSNLUMDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)N(C)C |
Canonical SMILES |
CC1=CC(=CC(=N1)C)N(C)C |
Synonyms |
4-Pyridinamine,N,N,2,6-tetramethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of N,N,2,6-tetramethylpyridin-4-amine , we compare it with analogous pyridine-based amines, focusing on synthesis, physical properties, and spectral characteristics.
Key Observations :
- This compound requires harsher synthesis conditions (140°C) compared to furopyrimidine derivatives (room temperature), likely due to the lower reactivity of dimethylamine as a nucleophile .
- The presence of methoxyphenyl groups in compounds 12–14 enhances steric bulk but reduces solubility in polar solvents compared to the methyl-rich structure of the target compound .
Physical and Spectral Properties
| Property | This compound | Compound 12 | Compound 21 (HCl salt) |
|---|---|---|---|
| Physical State | Orange liquid (crystallizes) | Colorless crystals | White crystalline solid |
| Melting Point | N/A (liquid at RT) | 87.6–88.7°C | 287.3–287.7°C |
| Rf Value | N/A | 0.30 (hexane/EtOAc) | 0.01 (MeOH/MeOAc) |
| 1H NMR (δ ppm) | 6.22 (s, 2H), 2.96 (s, 6H), 2.42 (s, 6H) | Aromatic protons at ~6.8–7.4 ppm | Aromatic protons downfield-shifted due to HCl salt |
| Solubility | Dichloromethane-soluble | Polar solvent-tolerant | Limited solubility (HCl salt) |
Key Observations :
- The N-methyl groups in This compound contribute to its distinct NMR profile, with sharp singlets for aromatic protons (δ 6.22 ppm) and methyl groups (δ 2.42–2.96 ppm) . In contrast, furopyrimidine derivatives exhibit downfield shifts for methoxyphenyl protons (δ ~6.8–7.4 ppm) .
- The hydrochloride salt (Compound 21) shows drastically reduced solubility and a high melting point, emphasizing the impact of ionic character on physical properties .
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